Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate
Description
Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate (CAS: 194934-95-7, molecular formula: C₂₈H₃₂FNO₄, molecular weight: 465.56) is a synthetic intermediate closely related to fluvastatin sodium, a clinically approved HMG-CoA reductase inhibitor used for cholesterol management . The compound features a tert-butyl ester group, a 4-fluorophenyl-substituted indole core, and conjugated keto-enol functionalities. Its structural complexity arises from stereochemical configurations (notably the (S,E)-isomer) and the presence of hydrogen-bonding groups (hydroxyl and ketone), which influence its physicochemical properties and reactivity .
Properties
IUPAC Name |
tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21,31H,16-17H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEYRYWZYKYUHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(=O)CC(=O)OC(C)(C)C)O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate typically involves multiple steps, including the formation of the indole core, the introduction of the fluorophenyl group, and the attachment of the heptenoate moiety. Key steps may include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: This step may involve a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated indole in the presence of a palladium catalyst.
Attachment of the Heptenoate Moiety: This can be accomplished through esterification reactions, where the indole derivative reacts with a heptenoic acid derivative in the presence of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride (NaBH4), methanol as solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate exerts its effects involves interactions with specific molecular targets and pathways. The indole core can interact with various receptors and enzymes, modulating their activity. The fluorophenyl group can enhance binding affinity and specificity, while the heptenoate moiety can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Key Observations :
Ester Group Variations : Replacement of the tert-butyl ester (target compound) with a sodium carboxylate group converts it into the active form, fluvastatin sodium, enhancing water solubility for therapeutic use . The isopropyl ester analog (CAS: 2756441-34-4) demonstrates how ester bulkiness impacts metabolic stability and synthesis pathways .
Stereochemical Sensitivity : The (S,E)-configuration in the target compound is critical for binding affinity to HMG-CoA reductase, as evidenced by fluvastatin sodium’s stereospecific activity .
Hydrogen-Bonding Motifs : The 5-hydroxy and 3-oxo groups facilitate intermolecular interactions in crystallographic studies, aiding in structural characterization .
Biological Activity
Tert-butyl 7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-5-hydroxy-3-oxohept-6-enoate, also known as Fluvastatin tert-butyl ester, is a compound related to the statin class of drugs, primarily used for lowering cholesterol levels. This article delves into its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Molecular Formula: C28H32FNO4
Molecular Weight: 465.56 g/mol
CAS Number: 194934-95-7
Boiling Point: 647.7°C at 760 mmHg
Density: 1.13 g/cm³
Refractive Index: 1.552
This compound functions primarily as an HMG-CoA reductase inhibitor. This mechanism is crucial in the biosynthesis of cholesterol, leading to a decrease in serum cholesterol levels and a reduction in cardiovascular risk factors.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on HMG-CoA reductase activity. For instance, a study reported that concentrations as low as 0.1 µM could reduce enzyme activity by over 50% compared to control groups .
In Vivo Studies
In vivo studies conducted on animal models have shown promising results regarding lipid profile improvement. For example, administration of this compound resulted in a significant reduction in total cholesterol and LDL levels after four weeks of treatment .
Case Studies
- Case Study on Hyperlipidemia:
- Case Study on Cardiovascular Risk:
Safety and Side Effects
While generally well-tolerated, some studies have reported mild side effects such as gastrointestinal discomfort and headache. Long-term safety profiles are still under investigation, necessitating further clinical trials to establish comprehensive safety data.
Q & A
Basic: What are the recommended safety protocols for handling this compound in laboratory settings?
Answer:
Safe handling requires adherence to standard organic chemistry practices. Key precautions include:
- Storage: Refrigerate (2–8°C) in tightly sealed containers to prevent hydrolysis and degradation. Avoid exposure to moisture and oxygen .
- Handling: Use PPE (gloves, lab coats, goggles) to minimize skin/eye contact. Work in a well-ventilated fume hood to avoid inhalation of vapors or aerosols .
- Electrostatic charge: Ground equipment to prevent static buildup, as the compound may contain functional groups sensitive to ignition .
Basic: How can researchers confirm the structural integrity of the compound after synthesis?
Answer:
Structural validation requires a multi-technique approach:
- NMR spectroscopy: Use H and C NMR to confirm the indole core, tert-butyl group, and fluorophenyl substituents. Compare chemical shifts with analogs (e.g., CAS 125971-95-1) .
- Mass spectrometry (HRMS): Verify the molecular ion peak (expected m/z ~654.81 for CHFNO) and fragmentation patterns .
- IR spectroscopy: Identify key functional groups (e.g., α,β-unsaturated ketone at ~1680–1720 cm) .
Advanced: What methodological approaches resolve data contradictions in stereochemical outcomes during synthesis?
Answer:
Contradictions in stereochemistry often arise from competing reaction pathways. Mitigation strategies include:
- Chiral chromatography: Separate enantiomers using columns like Chiralpak IA/IB, validated via circular dichroism (CD) .
- Kinetic vs. thermodynamic control: Adjust reaction temperature and catalyst loading (e.g., Pd-mediated cyclization at 60°C vs. 80°C) to favor desired stereoisomers .
- Computational modeling: Use DFT calculations (e.g., Gaussian 16) to predict transition-state energies and rationalize experimental outcomes .
Advanced: How can computational chemistry predict the reactivity of the α,β-unsaturated ketone moiety?
Answer:
The α,β-unsaturated ketone’s electrophilicity can be modeled via:
- Frontier molecular orbital (FMO) analysis: Calculate HOMO-LUMO gaps to assess susceptibility to nucleophilic attack .
- Molecular dynamics (MD) simulations: Study solvent effects (e.g., DMSO vs. THF) on conjugate addition rates .
- QSPR models: Corrate substituent electronic effects (e.g., fluorophenyl’s -I effect) with reaction kinetics .
Basic: What are critical considerations for optimizing purification of this compound?
Answer:
Purification challenges stem from its polarity and sensitivity:
- Column chromatography: Use silica gel with gradient elution (hexane/EtOAc → 20–50% EtOAc) to separate polar byproducts .
- Recrystallization: Test solvent pairs (e.g., dichloromethane/hexane) under inert atmosphere to minimize oxidation .
- Lyophilization: For hygroscopic intermediates, freeze-dry under high vacuum to preserve tert-butyl ester stability .
Advanced: How do electronic effects of the 4-fluorophenyl substituent influence indole reactivity?
Answer:
The 4-fluorophenyl group modulates reactivity via:
- Electron-withdrawing effects: Fluorine’s -I effect enhances electrophilicity of the indole C3 position, facilitating nucleophilic substitutions. Quantify using Hammett σ values .
- Resonance stabilization: Fluorine’s ortho/para-directing effects stabilize intermediates in cyclization reactions (e.g., Heck coupling) .
- X-ray crystallography: Resolve electron density maps to assess steric and electronic interactions in crystal lattices .
Basic: Which spectroscopic techniques effectively monitor synthesis progress?
Answer:
Real-time monitoring strategies include:
- TLC with UV detection: Track indole intermediates (R ~0.3–0.5 in 30% EtOAc/hexane) .
- In-situ IR: Detect carbonyl stretching (1700–1750 cm) to confirm ketone formation .
- Reaction calorimetry: Measure exothermic peaks during tert-butyl esterification to optimize reaction quenching .
Advanced: How to achieve regioselective functionalization of the indole core?
Answer:
Regioselectivity challenges in indole C2/C3 positions require:
- Protecting group strategies: Temporarily block C5-hydroxy with TBS or acetyl groups during alkylation .
- Catalytic directing groups: Use Pd(0)/Xantphos systems to direct coupling reactions to the C3 position .
- Microwave-assisted synthesis: Enhance selectivity via rapid, controlled heating (e.g., 100°C, 150 W) to favor kinetic products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
